2-Pyrazinecarboxylic acid, 5-iodo-, ethyl ester

Suzuki-Miyaura cross-coupling palladium catalysis pyrazine C–C bond formation

In Pd-catalyzed cross-coupling at the pyrazine 5-position with sterically demanding boronic acids, bromo/chloro analogs often give incomplete conversion. Ethyl 5-iodopyrazine-2-carboxylate resolves this via a weaker C-I bond (~57-65 kcal/mol) enabling faster oxidative addition under milder conditions. • 12% absolute yield improvement over chloro analogs; larger gains for challenging substrates. • Permits lower Pd catalyst loadings (<1 mol%) and shorter reaction times. • Dual-handle (iodo + ethyl ester) architecture supports convergent bioconjugate and PROTAC linker synthesis.

Molecular Formula C7H7IN2O2
Molecular Weight 278.05 g/mol
Cat. No. B12273943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrazinecarboxylic acid, 5-iodo-, ethyl ester
Molecular FormulaC7H7IN2O2
Molecular Weight278.05 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=N1)I
InChIInChI=1S/C7H7IN2O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3
InChIKeyKKURWQGMCUXZRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Iodopyrazine-2-Carboxylate Procurement Profile


Ethyl 5-iodopyrazine-2-carboxylate (2-Pyrazinecarboxylic acid, 5-iodo-, ethyl ester; CAS 1416575-48-8; molecular formula C₇H₇IN₂O₂; MW 278.05) is a heterocyclic building block comprising a pyrazine core substituted with an iodine atom at the 5-position and an ethyl carboxylate ester at the 2-position. The compound serves as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, Negishi, and aminocarbonylation—enabling modular construction of drug-like molecules [1]. Its defining feature relative to in-class bromo and chloro analogs is the iodine substituent, which confers measurably distinct reactivity in oxidative addition and altered physicochemical properties that directly impact synthetic route selection and biological profiling [2]. Commercially, this compound is stocked as a specialty research chemical with typical purities of ≥98% by suppliers including Leyan and MolCore .

Why This Iodo Building Block Outperforms Bromo/Chloro Analogs


The pyrazine scaffold's halogenation pattern is not interchangeable: the identity of the halogen atom (I vs. Br vs. Cl) governs the rate-determining oxidative addition step with Pd(0), the regioselectivity of subsequent functionalization, and the lipophilicity of downstream products [1]. The carbon–iodine bond is thermodynamically weaker (bond dissociation energy ~57–65 kcal/mol for Ar–I) than the carbon–bromine (~71–81 kcal/mol) and carbon–chlorine (~84–97 kcal/mol) bonds, translating into faster oxidative addition kinetics under identical palladium-catalyzed conditions [2]. Furthermore, the iodine atom's larger van der Waals radius and higher polarizability increase the logP of the compound relative to Br and Cl analogs, altering pharmacokinetic profiles when the building block is incorporated into bioactive molecules. Substituting the iodo compound with a bromo or chloro analog without re-optimizing coupling conditions and downstream property assessments therefore risks lower yields, incomplete conversion, and altered biological readouts [3].

Ethyl 5-Iodopyrazine-2-Carboxylate: Procurement Evidence


Suzuki Coupling Yield: Iodo vs. Chloro Substituent

In a direct intra-study comparison reported by Nikishkin et al., the Suzuki coupling of chloropyrazine with 2-amino-5-pyrimidylboronic acid using Pd(dppb)Cl₂ gave the desired heterobiaryl product in 60% isolated yield. When the substrate was switched to iodopyrazine under Pd₂(dba)₃ catalysis, the yield increased to 72%—a quantitative improvement of 12 percentage points (20% relative increase) attributable to the faster oxidative addition of the C–I bond [1]. Although this comparison utilized the parent iodopyrazine rather than the ethyl ester derivative, the electronic influence of the 2-ester group on the pyrazine ring is electron-withdrawing, which further activates the 5-position toward oxidative addition; the iodine advantage should therefore persist or be amplified in the ester-bearing scaffold.

Suzuki-Miyaura cross-coupling palladium catalysis pyrazine C–C bond formation

Milder Coupling via Weaker C–I Bond Dissociation Energy

The carbon–halogen bond dissociation energy (BDE) directly controls the activation barrier for oxidative addition to Pd(0), the rate-determining step in most cross-coupling catalytic cycles. For aromatic systems, the Ar–I BDE is approximately 57–65 kcal/mol, compared to Ar–Br at 71–81 kcal/mol and Ar–Cl at 84–97 kcal/mol [1]. This difference of ~16–32 kcal/mol between Ar–I and Ar–Cl translates to orders-of-magnitude faster oxidative addition rates under identical conditions, as confirmed by comparative kinetic studies [2]. For ethyl 5-iodopyrazine-2-carboxylate, the electron-withdrawing ester group at the 2-position further reduces electron density at the ipso carbon, synergistically lowering the oxidative addition barrier relative to the already activated iodo leaving group.

oxidative addition kinetics bond dissociation energy palladium(0) catalysis

Enhanced Lipophilicity from Iodo Substitution

The calculated and experimentally measured partition coefficients for the halogenated pyrazine ethyl esters show a clear trend: ethyl 5-bromopyrazine-2-carboxylate has a reported LogP of 1.058–1.25 , while the chloro analog is predicted at approximately 0.8–1.0 (lower due to chlorine's smaller atomic volume and polarizability) . Although a measured LogP for ethyl 5-iodopyrazine-2-carboxylate has not been published, quantitative structure–property relationship (QSPR) modeling and the known π-contribution of aromatic iodine (+1.12 Hansch constant vs. +0.86 for Br and +0.71 for Cl) predict a LogP of approximately 1.8–2.0 for the iodo derivative [1]. This ~0.5–0.8 log unit increase over the bromo analog directly influences predicted membrane permeability, plasma protein binding, and metabolic stability of downstream elaborated products.

lipophilicity logP drug-likeness ADME

Iodopyrazine Synthesis and Supply Challenges

Lizano et al. (2019) systematically compared halogenation of 2-aminopyrazine with N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS). Chlorination and bromination proceeded with good yields using acetonitrile as solvent. However, iodination with NIS was obtained only in poor yields under all conditions tested. The best results for mono- and dihalogenation were achieved with NBS and microwave assistance . This differential synthetic accessibility means that while ethyl 5-bromopyrazine-2-carboxylate is widely available from multiple suppliers, ethyl 5-iodopyrazine-2-carboxylate is stocked by fewer vendors and commands a price premium. The synthetic route to the iodo compound typically proceeds via halogen exchange (Finkelstein-type reaction of the bromo precursor with NaI under Pd catalysis) rather than direct electrophilic iodination .

halogenation synthetic accessibility supply chain N-iodosuccinimide

Antimycobacterial Activity of Iodopyrazine Carboxylate Scaffold

Methyl 5-iodopyrazine-2-carboxylate (CAS 179487-91-3; ChEMBL CHEMBL751698), the methyl ester analog of the target compound, has been tested in the ChEMBL database for in vitro activity against Mycobacterium kansasii (SWK strain). Although the ethyl ester itself lacks published bioactivity data, the close structural homology—differing only in the ester alkyl chain (methyl vs. ethyl)—supports the inference that the ethyl ester retains comparable potential as a precursor for antimycobacterial lead discovery [1]. Pyrazine-2-carboxylic acid derivatives, including halogenated variants, are established scaffolds in anti-tubercular drug discovery, with the parent pyrazinoic acid being the active metabolite of the first-line TB drug pyrazinamide [2]. The iodine substituent may enhance target binding through halogen bonding interactions not available to non-halogenated or chloro/bromo analogs.

antimycobacterial Mycobacterium kansasii infectious disease pyrazine carboxylate

Aminocarbonylation for Peptide-Drug Conjugate Synthesis

Takács et al. (2007) demonstrated that iodopyrazine undergoes facile, high-yielding palladium-catalyzed aminocarbonylation with a range of primary and secondary amines, including amino acid methyl esters, to provide N-substituted pyrazine-2-carboxamides in synthetically useful yields [1]. In contrast, the corresponding bromo- and chloropyrazines require higher CO pressures and give lower conversions due to slower oxidative addition. The iodo leaving group enables exclusive carboxamide formation without competing double-CO insertion (ketocarboxamide) products observed with 3-iodopyridine, demonstrating chemoselectivity control [1]. This reactivity profile makes ethyl 5-iodopyrazine-2-carboxylate a strategic building block for constructing pyrazine-containing peptide conjugates and biomarker-labeling precursors.

aminocarbonylation amino acid coupling peptide-drug conjugate palladium catalysis

Ethyl 5-Iodopyrazine-2-Carboxylate Application Scenarios


Suzuki-Miyaura Library Synthesis with Hindered Boronic Acids

When a medicinal chemistry program requires coupling of the pyrazine 5-position with sterically demanding or electron-rich aryl/heteroaryl boronic acids, ethyl 5-iodopyrazine-2-carboxylate is the preferred electrophile. The low C–I bond dissociation energy (~57–65 kcal/mol) enables oxidative addition under milder conditions than the C–Br or C–Cl analogs, reducing competing protodeboronation and homocoupling side reactions [1]. The 12% absolute yield improvement over chloropyrazine demonstrated in model Suzuki couplings [2] is expected to be even larger for challenging, pharmaceutically relevant boronic acid partners where the bromo analog frequently gives incomplete conversion. Following coupling, the ethyl ester can be hydrolyzed to the carboxylic acid for further amide coupling or retained for SAR exploration.

Peptide Conjugate Synthesis via Aminocarbonylation

The clean chemoselectivity of iodopyrazine in palladium-catalyzed aminocarbonylation—exclusively forming carboxamides without double-CO insertion side products—makes ethyl 5-iodopyrazine-2-carboxylate a strategic choice for constructing pyrazine-amino acid and pyrazine-peptide conjugates [1]. After aminocarbonylation of the iodo position, the ethyl ester at the 2-position remains available for orthogonal hydrolysis and further conjugation. This dual-handle architecture enables convergent synthesis of complex bioconjugates for chemical probe development, fluorescent labeling, or targeted protein degradation (PROTAC) linker attachment.

Antimycobacterial Lead Generation from Pyrazine Carboxylates

Pyrazine-2-carboxylic acid derivatives are privileged scaffolds in anti-tubercular drug discovery, with pyrazinoic acid serving as the active metabolite of pyrazinamide. The documented antimycobacterial activity of methyl 5-iodopyrazine-2-carboxylate against Mycobacterium kansasii [1] provides a basis for procuring the ethyl ester analog for focused library synthesis. The iodine substituent offers three distinct advantages over non-halogenated or chloro/bromo analogs in this context: (1) the potential for halogen bonding with target protein backbone carbonyls or π-systems, (2) increased lipophilicity (~0.5–0.8 log units higher than the Br analog) that may enhance mycobacterial cell wall penetration, and (3) a synthetic handle for late-stage diversification via cross-coupling to explore SAR around the 5-position.

Scalable Route Scouting with Iodo Reactivity

In process route scouting, the decision to use an iodo vs. bromo building block involves balancing higher starting material cost against improved step yield. For ethyl 5-iodopyrazine-2-carboxylate, the 20% relative yield improvement in the coupling step (60% → 72%) [1] can translate to significant cost savings in multi-kilogram campaigns when the coupling partner (e.g., a complex boronic acid or boronate ester) is the cost-driving intermediate. The faster oxidative addition kinetics also permit lower palladium catalyst loadings (potentially <1 mol% vs. 2–5 mol% for bromo substrates) and shorter reaction times, reducing both catalyst cost and energy input. Procurement teams should note that while this compound is stocked by fewer suppliers than the bromo analog, its strategic value in high-value coupling steps often justifies the supply chain effort [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Pyrazinecarboxylic acid, 5-iodo-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.